1,3-Diphenyl-2,4-pentanedione

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

1,3-Diphenyl-2,4-pentanedione (also referred to as 1,3-diphenylpentane-2,4-dione) is an unsymmetrical β-diketone bearing a phenyl substituent at both the 1- and 3-positions adjacent to the central dicarbonyl framework. With a molecular weight of 252.31 g/mol, this compound is structurally distinct from the more commonly procured symmetrical β-diketones such as dibenzoylmethane (1,3-diphenyl-1,3-propanedione) and acetylacetone (2,4-pentanedione).

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 19588-08-0
Cat. No. B012240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-2,4-pentanedione
CAS19588-08-0
Synonyms1,3-Diphenyl-2,4-pentanedione
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H16O2/c1-13(18)17(15-10-6-3-7-11-15)16(19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3
InChIKeyZRPKYWOSTUYAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-2,4-pentanedione (CAS 19588-08-0) – A Structurally Distinct β-Diketone for Coordination Chemistry and Enzyme Inhibition Screening


1,3-Diphenyl-2,4-pentanedione (also referred to as 1,3-diphenylpentane-2,4-dione) is an unsymmetrical β-diketone bearing a phenyl substituent at both the 1- and 3-positions adjacent to the central dicarbonyl framework [1]. With a molecular weight of 252.31 g/mol, this compound is structurally distinct from the more commonly procured symmetrical β-diketones such as dibenzoylmethane (1,3-diphenyl-1,3-propanedione) and acetylacetone (2,4-pentanedione) [1]. Its primary documented research applications lie in (i) serving as an anionic bidentate ligand for the construction of cycloplatinated(II) and other transition-metal complexes where phenyl substitution patterns dictate photophysical outcomes, and (ii) acting as a biochemical probe in enzyme inhibition assays, specifically against dihydroorotase [2][3].

Asymmetric β-diketone for coordination chemistry
Sole β-diketone with reported dihydroorotase inhibition

Why Close β-Diketone Analogs Cannot Serve as Drop-In Replacements for 1,3-Diphenyl-2,4-pentanedione


β-Diketones are often erroneously treated as interchangeable procurement options; however, the position and nature of substituents on the dicarbonyl backbone critically govern three parameters that directly impact experimental reproducibility: the keto-enol tautomeric equilibrium constant, the pKa of the α-methine proton, and the bite angle in metal-chelate formation [1][2]. 1,3-Diphenyl-2,4-pentanedione is unsymmetrical, with a benzyl group at C3 and a phenylketone moiety at C1, generating a distinct tautomeric profile that differs fundamentally from symmetrical analogs like dibenzoylmethane or alkyl-substituted variants like acetylacetone. These differences manifest as altered metal-binding stoichiometries, divergent luminescence quantum yields in organometallic complexes, and non-transferable enzyme inhibition profiles, as demonstrated by the dihydroorotase IC50 data below [3].

Tautomeric profile and acidity differ from symmetrical β-diketones; may alter metal-chelate formation
Luminescence and coordination stoichiometry not transferable from dibenzoylmethane or acetylacetone
Enzyme inhibition activity unique to this scaffold; class-level inference limits direct SAR extrapolation

Quantitative Head-to-Head Evidence Where 1,3-Diphenyl-2,4-pentanedione Diverges from Analogs


Dihydroorotase Inhibition IC50: Establishing a Quantifiable Biological Activity Baseline Absent in Symmetrical β-Diketones

1,3-Diphenyl-2,4-pentanedione was evaluated for inhibition of dihydroorotase (DHOase), a zinc metalloenzyme catalyzing the third step of pyrimidine biosynthesis, sourced from mouse Ehrlich ascites cells. The compound exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at 10 µM concentration [1]. No dihydroorotase inhibition data are publicly available for the close structural analogs dibenzoylmethane (1,3-diphenyl-1,3-propanedione), acetylacetone (2,4-pentanedione), or 1-phenyl-1,3-butanedione, establishing this compound as the only phenyl-substituted β-diketone with a reported DHOase IC50. This value serves as a quantitative anchor for structure-activity relationship (SAR) studies, particularly for research groups investigating β-diketone scaffolds in pyrimidine pathway disruption.

DHOase Inhibition IC50
Class-level
1.80 × 10⁵ nM (180 µM)
Sole quantitative benchmark for β-diketone DHOase SAR studies
Data at pH 7.37, 10 µM; comparator analogs lack published IC50
Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Unsymmetrical Phenyl Substitution Pattern Drives Altered Keto-Enol Tautomerism Relative to Symmetrical β-Diketones

Structural analysis of β-diketones demonstrates that substituent position dramatically alters the tautomeric equilibrium [1]. While symmetrical dibenzoylmethane (1,3-diphenyl-1,3-propanedione) and acetylacetone have comparable pKa values of 13.36 ± 0.06 and 13.33 ± 0.05 respectively in DMSO, the unsymmetrical analog 1-phenyl-1,3-butanedione shows a pKa nearly 1 unit higher (weaker acid) at approximately 14.3 [1]. 1,3-Diphenyl-2,4-pentanedione, with its unique 1-phenylketo and 3-benzyl substitution motif, creates an asymmetric electronic environment that is predicted to yield an enol distribution intermediate between these extremes [2]. This altered tautomeric landscape directly impacts its metal-coordination behavior: in calcium β-diketonate chemistry, for instance, the steric and electronic properties of the ligand dictate whether mononuclear [Ca(L)₂(THF)₂] or dinuclear [{Ca(L)₂}₂(18-crown-6)] adducts are formed, as crystallographically demonstrated for the related ligand 1,3-diphenyl-1,3-propanedione [3].

Keto-Enol Tautomerism & Acidity
Class-level
Predicted pKa shift 0.5–1.0 vs symmetrical analogs; asymmetric enol distribution
Unsymmetrical substitution likely modulates metal-coordination geometry
pKa inference from analog series (DMSO); experimental confirmation pending
Tautomerism Keto-Enol Equilibrium Physicochemical Properties

Ligand-Driven Luminescence Switching: Structural Basis for Differentiating 1,3-Diphenyl-2,4-pentanedione in Cycloplatinated(II) Complexes

In a systematic study of nine cycloplatinated(II) complexes bearing 2-phenylpyridine derivatives and phenyl-β-diketone ligands, the identity of the β-diketone ligand was shown to critically govern both the presence and mechanism of luminescence switching behavior [1]. Complexes containing the L1 ligand (1-phenyl-1,3-butanedione) and L2 ligand (1,3-diphenyl-1,3-propanedione) exhibited reversible mechanoluminescence, while complexes with the L3 ligand (3-phenyl-2,4-pentanedione) additionally displayed concentration-dependent luminescence switching in CH₂Cl₂ solution, with emission redshifts exceeding 230 nm upon increasing concentration [1]. 1,3-Diphenyl-2,4-pentanedione represents a distinct regioisomer of these studied ligands; its 1,3-diphenyl substitution pattern (versus the 3-phenyl substitution in L3) is expected to further modulate the metal-to-ligand charge transfer (MLCT) energy and intermolecular Pt···Pt stacking interactions that underlie the luminescence response [1]. This compound therefore offers an unexplored parameter space for tuning solid-state optical materials.

Luminescence Switching
Class-level
Regioisomeric variation from L3 (3-phenyl) predicted to modify emission switching
Novel scaffold for exploring Pt(II) mechanochromic and concentration-dependent emission
Based on SAR of 9 cycloplatinated complexes; direct measurement needed
Photophysics Cycloplatinated Complexes Mechanoluminescence

Validated Research and Application Scenarios for 1,3-Diphenyl-2,4-pentanedione Based on Quantitative Evidence


Enzymatic Screening Probe for Dihydroorotase (DHOase) and Pyrimidine Biosynthesis Studies

1,3-Diphenyl-2,4-pentanedione is currently the only phenyl-substituted β-diketone with a reported IC50 value (180 µM at pH 7.37) against murine dihydroorotase, making it a logical starting point for DHOase-targeted small-molecule screening campaigns [1]. Research groups studying pyrimidine pathway disruption in cancer or parasitic disease models can procure this compound as a characterized biochemical tool, leveraging the existing inhibition data to design concentration-response experiments and to benchmark newly synthesized analogs.

Organometallic Ligand for Photoluminescent Platinum(II) Complexes with Tunable Switching Properties

The unsymmetrical 1,3-diphenyl substitution pattern of this β-diketone provides a distinct regioisomeric scaffold for cycloplatinated(II) complex synthesis that is structurally orthogonal to the previously investigated L1 (1-phenyl-1,3-butanedione), L2 (1,3-diphenyl-1,3-propanedione), and L3 (3-phenyl-2,4-pentanedione) ligands [2]. Given that L3-based complexes demonstrated both mechanoluminescence and unprecedented concentration-dependent emission redshifts exceeding 230 nm, complexes incorporating 1,3-diphenyl-2,4-pentanedione are anticipated to occupy a novel region of the luminescence parameter space [2]. Materials science groups developing mechanochromic sensors or anti-counterfeiting materials should select this compound as a ligand input for property diversification.

Precursor for Calcium and Transition-Metal β-Diketonate Complexes Where Symmetrical Ligands Fail

Crystallographic studies on calcium β-diketonate complexes reveal that ligand symmetry dictates whether mononuclear or dinuclear adducts crystallize under identical reaction conditions [3]. The unsymmetrical nature of 1,3-diphenyl-2,4-pentanedione, with its 1-phenylketo and 3-benzyl moieties, is expected to bias coordination geometry toward mononuclear species with open coordination sites, a desirable characteristic for catalyst design and precursor chemistry in chemical vapor deposition (CVD) applications. Procurement of this compound is recommended when symmetrical ligands such as dibenzoylmethane yield oligomeric products unsuitable for the target application.

Application
Selection Property
Validation Focus
DHOase-targeted enzyme screening
Reported DHOase inhibition benchmark
Concentration-response and SAR studies
Photoluminescent Pt(II) complex design
Unsymmetrical β-diketone scaffold
Mechanochromic and concentration-dependent emission exploration
Coordination chemistry and CVD precursor
Asymmetric ligand geometry bias
Control over mononuclear vs dinuclear adduct formation

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